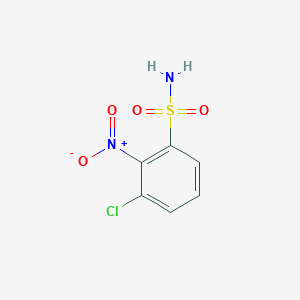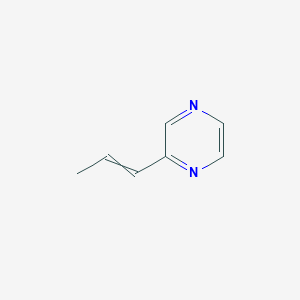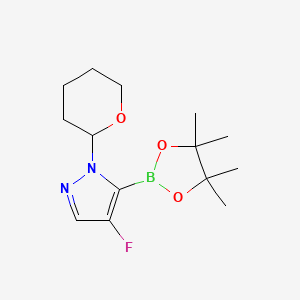
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid is a complex organic compound that belongs to the class of oxazepanes. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an oxazepane ring. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the oxazepane ring, followed by the introduction of the Fmoc group. The oxazepane ring can be synthesized through a cyclization reaction involving an amino alcohol and a suitable electrophile. The Fmoc group is then introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazepane ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the Fmoc group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce oxazepane alcohols.
Applications De Recherche Scientifique
(3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting amino acids during peptide synthesis, preventing unwanted side reactions. The oxazepane ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-3-carboxylic acid stands out due to its unique combination of the Fmoc protecting group and the oxazepane ring. This combination provides distinct chemical properties and reactivity, making it particularly valuable in peptide synthesis and other specialized applications.
Propriétés
Formule moléculaire |
C21H21NO5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-13-26-11-5-10-22(19)21(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,24)/t19-/m0/s1 |
Clé InChI |
OZGBLNJLPOQUEL-IBGZPJMESA-N |
SMILES isomérique |
C1CN([C@@H](COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CN(C(COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


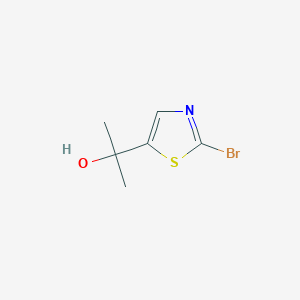

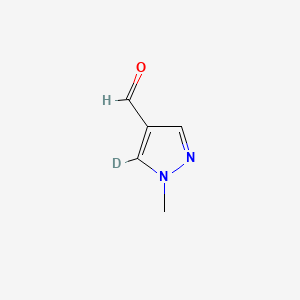
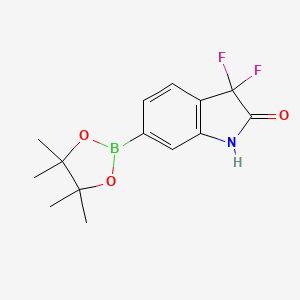
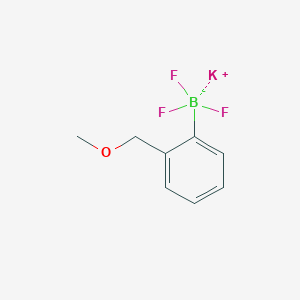
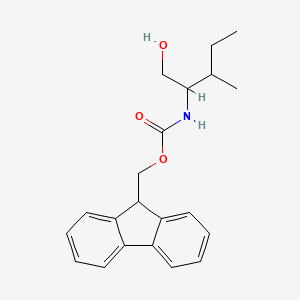



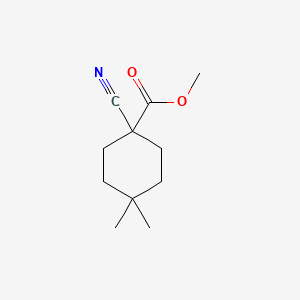
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
